2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine
描述
属性
IUPAC Name |
2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-8-16(20-11-19-12)23-10-13-3-6-22(7-4-13)17-21-14-9-18-5-2-15(14)24-17/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOHJNCBSMHHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=C(S3)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Hantzsch Thiazole Cyclization
A modified Hantzsch reaction constructs the thiazole ring fused to pyridine:
- Starting material : 4-Amino-3-nitropyridine.
- Thiocyanation : Treatment with thiocyanate under acidic conditions yields 4-amino-3-thiocyanatopyridine.
- Cyclization : Heating with α-haloketones (e.g., chloroacetone) forms the thiazolo[4,5-c]pyridine scaffold.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | NH₄SCN, HCl (aq.), 0°C → RT, 6 h | 4-Amino-3-thiocyanatopyridine | 78% |
| 2 | Chloroacetone, EtOH, reflux, 12 h | Thiazolo[4,5-c]pyridine | 65% |
Bromination for Functionalization
Bromination at the 5-position enables subsequent cross-coupling:
- Reagents : NBS (N-bromosuccinimide), AIBN, CCl₄, 80°C, 8 h.
- Yield : 85–90% of 5-bromothiazolo[4,5-c]pyridine.
Piperidine-Methyleneoxy Bridge Installation
The piperidine fragment is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.
Piperidine Synthesis
Intermediate : 4-(Hydroxymethyl)piperidine
Coupling to Thiazolo Core
- Catalyst : Pd₂(dba)₃, Xantphos.
- Base : Cs₂CO₃.
- Conditions : Toluene, 110°C, 24 h.
- Reaction : 5-Bromothiazolo[4,5-c]pyridine + 4-(mesyloxymethyl)piperidine → 2-(4-(mesyloxymethyl)piperidin-1-yl)thiazolo[4,5-c]pyridine.
Yield : 60–70% after column chromatography (SiO₂, EtOAc/hexane).
Introduction of 6-Methylpyrimidin-4-yl Group
The pyrimidine moiety is attached via SN2 etherification or Mitsunobu reaction.
SN2 Etherification
- Deprotonation : NaH (2 equiv) in DMF, 0°C.
- Nucleophilic displacement : 4-Hydroxy-6-methylpyrimidine added to 4-(mesyloxymethyl)piperidine-thiazolo intermediate.
- Conditions : 0°C → RT, 12 h.
Mitsunobu Reaction Optimization
Improved yields achieved using:
Data Table: Comparative Etherification Methods
| Method | Reagents | Solvent | Temp. | Time (h) | Yield |
|---|---|---|---|---|---|
| SN2 | NaH, 4-hydroxy-6-methylpyrimidine | DMF | RT | 12 | 50–55% |
| Mitsunobu | DIAD, PPh₃ | THF | RT | 6 | 75–80% |
Final Deprotection and Purification
- Boc deprotection : TFA (trifluoroacetic acid) in CH₂Cl₂, 0°C → RT, 2 h.
- Neutralization : NaHCO₃ (aq.), extraction with EtOAc.
- Purification :
Characterization Data :
- HRMS (ESI+) : m/z calcd. for C₁₇H₁₉N₅OS [M+H]⁺: 341.43; found: 341.44.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 6.98 (s, 1H, pyridine-H), 4.62 (s, 2H, OCH₂), 3.80–3.60 (m, 4H, piperidine-H), 2.40 (s, 3H, CH₃), 1.90–1.60 (m, 4H, piperidine-H).
Alternative Routes and Emerging Methodologies
One-Pot Tandem Coupling
Recent patents describe tandem coupling to reduce steps:
- Simultaneous Buchwald-Hartwig and Mitsunobu reactions :
- Catalyst : Pd(OAc)₂/Xantphos.
- Base : K₃PO₄.
- Conditions : 100°C, 18 h.
- Yield : 65% (over two steps).
Flow Chemistry Approaches
Microreactor systems improve efficiency:
Challenges and Optimization Strategies
Regioselectivity in Thiazolo Ring Formation
Piperidine-Methyleneoxy Stability
- Issue : Mesylate intermediates prone to hydrolysis.
- Solution : Use freshly distilled DMF and anhydrous conditions.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Structural Formula
The structural representation includes a thiazole ring fused with a pyridine and piperidine moieties, which are key to its biological activity.
Binding Affinity
The compound exhibits high binding affinity for certain targets, which is crucial for its efficacy in therapeutic applications.
Enzyme Inhibition
Research indicates that it can inhibit key enzymes involved in physiological processes, such as acetylcholinesterase and protein kinases, which are vital for cell cycle regulation.
Antimicrobial Properties
In vitro studies have demonstrated that 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine possesses notable antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Salmonella typhi | 15 | 5.0 |
| Bacillus subtilis | 18 | 3.5 |
| Escherichia coli | 12 | 7.0 |
These results indicate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent studies have explored the compound's potential in cancer therapy, particularly its ability to inhibit cyclin-dependent kinases (CDKs). The inhibition of CDK4 and CDK6 is associated with reduced cell proliferation in various cancer cell lines. For instance, compounds similar to this have shown promising results in preclinical models of leukemia and solid tumors.
Case Study: Inhibition of CDKs
In a study involving acute myeloid leukemia cells treated with derivatives of this compound, significant reductions in cell viability were observed at concentrations as low as 0.25 µM. The graphical results indicated effective modulation of the cell cycle and induction of apoptosis.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Antimicrobial Therapy : Development of new antibiotics targeting resistant bacterial strains.
- Cancer Treatment : As a lead compound for designing selective CDK inhibitors for cancer therapy.
- Neurological Disorders : Potential use in treating conditions related to acetylcholine dysregulation.
作用机制
The mechanism of action of 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar compounds to 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine include other piperidine and thiazolopyridine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical properties and biological activities . Examples of similar compounds include:
These compounds highlight the diversity and potential of piperidine and thiazolopyridine derivatives in scientific research and applications.
生物活性
The compound 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a thiazole ring and a piperidine moiety, suggests diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₉N₅OS
- Molecular Weight : 341.4 g/mol
- CAS Number : 2310097-81-3
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅OS |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 2310097-81-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Piperidine Moiety : This can be done via nucleophilic substitution methods.
- Incorporation of the 6-Methylpyrimidine Group : This step often involves reactions with derivatives of 6-methylpyrimidin-4-ol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the piperidine and pyrimidine groups enhances its pharmacological properties.
Pharmacological Studies
Recent studies have highlighted the following biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. In vitro tests revealed that it inhibits bacterial growth effectively compared to standard antibiotics .
- Anticancer Properties : Research has demonstrated that derivatives containing thiazole and pyrimidine rings exhibit significant cytotoxic effects on cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
- Neuropharmacological Effects : The interaction of this compound with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies indicate modulation of receptor activity, which could lead to therapeutic benefits in conditions like depression or anxiety .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various thiazole-containing compounds revealed that This compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ceftriaxone. This highlights its potential use in treating resistant bacterial infections.
Case Study 2: Cytotoxicity Against Cancer Cells
In a series of assays on human cancer cell lines (e.g., A431 vulvar epidermal carcinoma), the compound demonstrated significant inhibition of cell proliferation and migration. The structure–activity relationship (SAR) studies indicated that modifications to the thiazole and piperidine components could enhance cytotoxicity further .
常见问题
Q. What are the key synthetic strategies for constructing the thiazolo[4,5-c]pyridine scaffold in this compound?
The thiazolo[4,5-c]pyridine core can be synthesized via cyclocondensation reactions. For example, 6-amino-1-methyl-2-thiouracil derivatives react with primary amines and formalin in methanol under acidic conditions to form fused pyrimidine systems . Mannich reactions are also critical for introducing piperidinyl substituents, as demonstrated in the synthesis of related pyrimidopyrimidines .
Q. How is the piperidinyl-methyl-oxy-pyrimidine moiety introduced into the structure?
The piperidinyl-methyl-oxy group is typically introduced through nucleophilic substitution or coupling reactions. For instance, alkylation of 6-methylpyrimidin-4-ol with a chloromethyl-piperidine derivative in the presence of a base (e.g., K₂CO₃) can anchor the piperidine ring to the pyrimidine oxygen .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for distinguishing thiazolo and pyrimidine rings .
- IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) in the thiazole ring .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiazolo-pyridine intermediate?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .
- Catalysts : Use of piperidine or acetic acid as catalysts in Knoevenagel condensations improves reaction efficiency .
- Temperature Control : Maintaining 40–60°C during Mannich reactions prevents side product formation .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like kinases or bacterial targets. Pharmacophore mapping of the pyrimidine and thiazolo rings aids in virtual screening .
Q. How do structural modifications (e.g., substituent variations on the pyrimidine ring) affect antimicrobial activity?
- Electron-Withdrawing Groups : Nitro or chloro substituents enhance antibacterial activity by increasing membrane permeability, as seen in thiadiazolo-pyrimidine analogs .
- Hydrophobic Moieties : Addition of 4-methoxyphenyl groups (as in ) improves lipophilicity and Gram-positive bacterial inhibition .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Dose-Response Studies : Establish EC₅₀ values to compare potency under standardized conditions .
- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
Methodological Considerations
Q. How to design a stability study for this compound under physiological conditions?
- pH-Variation Tests : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
- Light/Heat Exposure : Assess photolytic and thermal stability using accelerated stability chambers .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for polarity-based separation .
- Recrystallization : Ethanol-water mixtures (4:1) yield high-purity crystals .
Data Analysis and Reproducibility
Q. How to address discrepancies in NMR spectral data between synthesized batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
